GS967 -

GS967

Catalog Number: EVT-288246
CAS Number:
Molecular Formula: C14H7F6N3O
Molecular Weight: 347.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GS967 is a synthetically derived chemical compound classified as a potent and selective inhibitor of the cardiac late sodium current (late INa) [, , ]. This current plays a crucial role in the electrical activity of the heart, and its dysregulation is implicated in various cardiac arrhythmias. GS967's selectivity for late INa makes it a valuable tool for investigating the role of this current in cardiac physiology and pathophysiology.

Flecainide

1.2. Relevance: Flecainide is structurally unrelated to 6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (GS967) but is mentioned in the context of comparing their potency and efficacy in reducing late INa and arrhythmias. GS967 was found to be more potent and effective than flecainide in these aspects. [, ]

Ranolazine

2.2. Relevance: Similar to flecainide, ranolazine is structurally unrelated to 6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (GS967) but is included in the research for comparison purposes. GS967 was found to be more effective in reducing late INa and suppressing arrhythmias compared to ranolazine. [, ]

Overview

GS967, also known as GS-458967, is a highly selective late sodium current blocker developed as a potential therapeutic agent for various cardiac arrhythmias. It belongs to a class of compounds that inhibit the late sodium current, which has been implicated in pathological conditions such as heart failure and arrhythmias. By selectively targeting this current, GS967 aims to reduce the risk of arrhythmias while preserving normal cardiac function.

Source and Classification

GS967 was developed by Gilead Sciences and is classified as a sodium channel inhibitor. It specifically targets the late sodium current, which is a component of the voltage-gated sodium channels in cardiac and neuronal tissues. The compound is categorized under antiarrhythmic agents due to its potential to stabilize cardiac electrical activity and prevent arrhythmogenic events.

Synthesis Analysis

The synthesis of GS967 involves several chemical reactions that lead to its final triazolopyridine structure. The compound's synthesis is characterized by the following steps:

  1. Formation of the Triazolopyridine Core: The initial step typically involves the condensation of appropriate starting materials to form the triazolopyridine framework.
  2. Substitution Reactions: Subsequent reactions introduce various substituents that enhance the compound's pharmacological properties.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

Technical details regarding specific reagents, solvents, and reaction conditions are often proprietary but generally involve standard organic synthesis methodologies.

Molecular Structure Analysis

GS967 has a complex molecular structure that can be represented by its chemical formula C16H14F3N3OC_{16}H_{14}F_3N_3O. The compound features a triazolopyridine ring system, which is crucial for its interaction with sodium channels.

Structural Data

  • Molecular Weight: 351.30 g/mol
  • Chemical Structure: The detailed structure includes functional groups that contribute to its binding affinity and selectivity for sodium channels.
Chemical Reactions Analysis

GS967 undergoes various chemical reactions primarily related to its interaction with sodium channels:

  1. Binding Interactions: GS967 binds preferentially to the inactivated state of voltage-gated sodium channels, stabilizing this state and inhibiting sodium ion influx.
  2. Electrophysiological Effects: Studies have shown that GS967 reduces late sodium current density significantly, which is essential for its antiarrhythmic properties.

Technical details regarding these reactions often include kinetic parameters such as binding affinity and inhibition constants derived from electrophysiological assays.

Mechanism of Action

The mechanism of action of GS967 involves selective inhibition of the late sodium current (INaLI_{NaL}). This process can be described as follows:

  1. Channel Binding: GS967 preferentially binds to the inactivated state of voltage-gated sodium channels, particularly the human Nav1.5 subtype found in cardiac tissue.
  2. Inhibition of Ion Flux: By stabilizing the inactivated state, GS967 effectively reduces the influx of sodium ions during action potentials, thereby decreasing excitability and preventing arrhythmias.
  3. Electrophysiological Impact: Research indicates that GS967 not only decreases late sodium currents but also affects action potential morphology, potentially leading to improved cardiac stability during stress conditions.
Physical and Chemical Properties Analysis

GS967 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for in vivo applications.
  • pH Sensitivity: Its pharmacokinetics may be influenced by pH levels due to ionization states affecting solubility and absorption.

Relevant data from studies indicate that GS967 maintains its efficacy across a range of physiological conditions, contributing to its potential therapeutic utility.

Applications

GS967 has been investigated primarily for its applications in treating cardiac arrhythmias. Key scientific uses include:

  • Antiarrhythmic Therapy: Due to its ability to inhibit late sodium currents, GS967 is being explored as a treatment option for patients with conditions like heart failure or Brugada syndrome.
  • Research Tool: In laboratory settings, GS967 serves as a valuable tool for studying the role of late sodium currents in cardiac physiology and pathophysiology.
  • Potential Neuroprotective Effects: Preliminary studies suggest that GS967 may also have applications beyond cardiology, potentially offering neuroprotective benefits by modulating neuronal excitability.
Introduction to GS967: Pharmacological Profile & Historical Context

Chemical Characterization of GS967 (GS-458967)

GS967 (chemical name: 6-(4-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine) is a small molecule modulator of voltage-gated sodium channels with the molecular formula C₁₄H₇F₆N₃O and a molecular weight of 347.22 g/mol. This compound is identified by CAS Registry Number 1262618-39-2 and features a triazolopyridine core structure with two distinct trifluoromethyl and trifluoromethoxy phenyl substituents that confer specific pharmacological properties [3] [6] [10]. The compound's chemical architecture enables selective interaction with voltage-gated sodium channels, particularly through hydrophobic binding pockets within the channel's inactivation gate.

Biophysically, GS967 demonstrates exceptional selectivity for the persistent sodium current (INaP) over the transient peak sodium current (INaT), with a documented 42-fold preferential inhibition of INaP. This pharmacological profile distinguishes it from conventional sodium channel blockers like phenytoin, which exhibit only marginal (~10%) preference for persistent current inhibition [1] [2]. The compound's physicochemical properties contribute to favorable blood-brain barrier penetration, with chronic dosing in mice achieving brain concentrations of approximately 1.7 μM—well above its in vitro IC₅₀ values for INaP inhibition [1] [8].

Table 1: Physicochemical and Pharmacological Profile of GS967

PropertyValue/Characteristic
IUPAC Name6-[4-(Trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC₁₄H₇F₆N₃O
Molecular Weight347.22 g/mol
CAS Number1262618-39-2
Solubility>45 mg/mL in DMSO; insoluble in water
Preferential Inhibition42-fold selective for INaP vs. INaT
Plasma/Brain PenetrationBrain-to-plasma ratio: ~1.7:1

Discovery & Development as a Sodium Channel Modulator

GS967 emerged from targeted drug discovery efforts at Gilead Sciences focused on identifying selective late sodium current inhibitors for cardiac arrhythmias. Initial characterization demonstrated potent inhibition of cardiac late sodium current (IC₅₀ = 0.13 μM in ventricular myocytes and 0.21 μM in isolated hearts) without significant effects on L-type calcium channels, T-type calcium channels, or the Na⁺/Ca²⁺ exchanger [5] [7]. This cardiac safety profile prompted investigation in neurological channelopathies, particularly those involving aberrant persistent sodium currents.

A pivotal study demonstrated GS967's unexpected efficacy in Scn1a⁺/⁻ mice modeling Dravet syndrome—a condition where conventional sodium channel blockers exacerbate seizures. Chronic GS967 treatment (1.5 mg/kg/day) achieved plasma concentrations of 1.0 μM and brain concentrations of 1.7 μM, resulting in 90% survival at 8 weeks compared to 20% in untreated controls (p < 0.001). Remarkably, treated mice exhibited complete suppression of spontaneous seizures during video-EEG monitoring, contrasting sharply with lamotrigine which increased seizure frequency [8].

The compound's therapeutic mechanism involves multimodal sodium channel modulation:

  • Preferential INaP Blockade: Directly suppresses non-inactivating sodium currents at nanomolar concentrations
  • Use-Dependent Inhibition: Enhances entry into slow inactivation states and impairs recovery from fast inactivation at higher firing frequencies [5]
  • Neuronal Excitability Control: Normalizes pathological hyperexcitability in pyramidal neurons without compromising interneuron function [8]

Table 2: Comparative Efficacy of GS967 in Preclinical Models

Disease ModelKey FindingsReference
SCN8A Encephalopathy (N1768D mouse)• 100% protection from seizure-associated lethality• 81% reduction in seizure frequency• Normalized hippocampal neuron excitability [1] [2]
Dravet Syndrome (Scn1a⁺/⁻ mouse)• 90% survival vs 20% in controls (p<0.001)• Elimination of spontaneous seizures• Reduced Naᵥ1.6 protein expression [8]
FHM3 Mutations (SCN1A)• Inhibited persistent currents in 7/7 mutants• Reduced neuronal ionic fluxes in silico without impairing excitability [9]

Rationale for Targeting Persistent Sodium Current (INaP) in Channelopathies

Persistent sodium current represents a small (1-2%) but physiologically critical component of total sodium influx during action potentials. Pathologically elevated INaP causes neuronal hyperexcitability through multiple mechanisms: depolarized membrane potentials, reduced action potential threshold, enhanced burst firing, and prolonged depolarization phases that increase calcium influx. Gain-of-function mutations in neuronal sodium channel genes (SCN1A, SCN2A, SCN3A, SCN8A) frequently elevate INaP and cause severe developmental and epileptic encephalopathies [4].

Biophysical studies of SCN8A encephalopathy variants reveal INaP elevation as a recurring pathomechanism. The prototypical N1768D mutation in Naᵥ1.6 increases persistent current by 2.5-fold, leading to spontaneous seizures in heterozygous mice. GS967 potently inhibited this pathological current (500 nM) without affecting transient sodium currents, normalized action potential morphology, and reduced spontaneous firing rates in hippocampal neurons from Scn8aᴺ¹⁷⁶⁸ᴰ/⁺ mice [1] [2]. Similar INaP elevations occur in:

  • SCN1A (Dravet syndrome variants): Enhanced INaP causes paradoxical interneuron dysfunction through depolarization block
  • SCN2A epileptic encephalopathy: Gain-of-function mutations increase INaP and neuronal bursting
  • Familial Hemiplegic Migraine Type 3 (FHM3): Seven SCN1A mutations elevate INaP, which GS967 effectively suppresses [9]

The precision targeting of INaP represents a paradigm shift from broad sodium channel blockade. Traditional antiepileptics like phenytoin non-selectively inhibit both transient and persistent currents, often worsening seizures in sodium channel encephalopathies. GS967's selective INaP inhibition achieves seizure control without impairing normal neuronal signaling, as demonstrated by its ability to suppress aberrant pyramidal neuron firing while preserving evoked action potentials in interneurons [8] [4].

Table 3: Sodium Channelopathies with INaP Pathomechanisms Amenable to GS967

GeneChannelAssociated DisordersINaP Pathomechanism
SCN1ANaᵥ1.1Dravet syndrome, GEFS+, FHM3Enhanced window current; impaired fast inactivation [4] [9]
SCN2ANaᵥ1.2BFNE, epileptic encephalopathySlowed inactivation kinetics; depolarized voltage-dependence [4]
SCN3ANaᵥ1.3Developmental epilepsyAccelerated recovery from inactivation [4]
SCN8ANaᵥ1.6Developmental epileptic encephalopathyIncreased persistent current magnitude; impaired inactivation [1] [2]

Computational modeling confirms that selectively reducing INaP (rather than peak INa) maintains action potential generation while preventing pathological afterdepolarizations and burst firing. This theoretical framework supports GS967's therapeutic mechanism in diverse channelopathies with INaP elevation as their unifying biophysical defect [4] [9]. The compound's efficacy across SCN1A, SCN2A, and SCN8A models suggests INaP inhibition represents a promising precision medicine approach for sodium channelopathies irrespective of the specific genetic variant.

Properties

Product Name

GS967

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C14H7F6N3O

Molecular Weight

347.21 g/mol

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H

InChI Key

FEVBKJITJDHASC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GS967; GS-967; GS 967; GS458967; GS 458967; GS-458967

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.